molecular formula C22H29NO3 B340421 N-[4-(1-adamantyl)benzoyl]valine

N-[4-(1-adamantyl)benzoyl]valine

Cat. No.: B340421
M. Wt: 355.5 g/mol
InChI Key: PRKZFRQGWUQYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1-Adamantyl)benzoyl]valine is a specialized synthetic compound designed for advanced research applications, integrating a valine amino acid core with a 4-(1-adamantyl)benzoyl moiety. This unique structure positions it as a valuable chemical tool in diverse scientific fields. In materials science and crystal engineering, the benzoyl-valine framework is known to form robust, predictable molecular assemblies through extensive hydrogen-bonding networks, making it a candidate for designing novel supramolecular structures and quasiracemic materials . The adamantyl-phenyl group, a structural feature found in bioactive molecule research, can be incorporated to enhance interaction with biological targets or modify the compound's physical properties . From a biochemical perspective, the valine component is a fundamental branched-chain amino acid (BCAA) essential for various physiological processes, including protein synthesis and energy metabolism . Research into valine and its metabolites has revealed their significant role in cellular lipid metabolism, potentially informing studies on nutrient utilization and metabolic pathways . Researchers can utilize this compound to probe enzyme mechanisms, study molecular recognition events, or develop new pharmaceutical candidates, particularly as adamantane derivatives are explored for their activity against various pathogens . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

2-[[4-(1-adamantyl)benzoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C22H29NO3/c1-13(2)19(21(25)26)23-20(24)17-3-5-18(6-4-17)22-10-14-7-15(11-22)9-16(8-14)12-22/h3-6,13-16,19H,7-12H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

PRKZFRQGWUQYOG-UHFFFAOYSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[4-(1-adamantyl)benzoyl]valine with structurally related compounds, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Functional Comparison of Benzoyl Valine Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Applications Synthesis Yield/Key Steps
N-Benzoyl-L-valine H (unsubstituted benzoyl) 235.26 High solubility in polar solvents ~85% via Schotten-Baumann reaction
N-(2′-Azidobenzoyl)-valine 2′-azido (ortho position) 294.33 Reactive azide group for click chemistry 83% yield via DCM-mediated acylation
This compound 4-(1-adamantyl) (para) 397.51 High hydrophobicity, rigid structure Requires adamantyl-substituted acyl chloride
N-Butyryl-N-[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl-L-valine Butyryl + tetrazole biphenyl 479.54 Angiotensin II receptor antagonism Multi-step synthesis with tetrazole functionalization

Key Findings:

Substituent Effects on Solubility :

  • The adamantyl group significantly reduces aqueous solubility compared to unsubstituted N-benzoyl-L-valine, which dissolves readily in polar solvents due to its simpler structure . The azido derivative (N-(2′-azidobenzoyl)-valine) exhibits moderate solubility, influenced by the polar yet bulky azide group .
  • Adamantyl’s hydrophobicity may enhance lipid bilayer penetration, making it advantageous for drug delivery systems targeting intracellular targets .

Synthetic Complexity :

  • This compound requires specialized reagents (e.g., 4-(1-adamantyl)benzoyl chloride), increasing synthetic complexity compared to simpler benzoyl derivatives .
  • In contrast, N-(2′-azidobenzoyl)-valine is synthesized via straightforward acylation, though the azide group necessitates careful handling due to explosivity risks .

Functional Group Diversity :

  • The tetrazole-containing derivative () highlights how heterocyclic groups (e.g., tetrazole) can confer specific bioactivity, such as angiotensin receptor binding, whereas the adamantyl group’s role may be more structural (e.g., stabilizing protein interactions) .

Thermal and Chemical Stability :

  • Adamantyl’s rigid cage structure enhances thermal stability, a property absent in linear aliphatic substituents like butyryl or valeryl groups .

Mechanistic Insights:

  • Adamantyl vs.
  • Ortho vs.

Preparation Methods

Valine Protection

Valine’s amino group is protected to prevent undesired side reactions. The tert-butoxycarbonyl (Boc) group is introduced by reacting valine with di-tert-butyl dicarbonate ((Boc)₂O) in a mixture of water and dioxane (1:1) at pH 9–10, maintained by sodium hydroxide. This step proceeds quantitatively at room temperature over 12 hours.

Amide Bond Formation

The coupling of Boc-protected valine with 4-(1-adamantyl)benzoyl chloride is performed in anhydrous DCM under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the reaction is stirred at 0°C for 1 hour, followed by 24 hours at room temperature. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding N-[4-(1-adamantyl)benzoyl]-Boc-valine in 78% yield.

Deprotection of Boc Group

Final deprotection is achieved by treating the Boc-protected intermediate with trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours at 0°C. After neutralization with saturated sodium bicarbonate (NaHCO₃), the free amine is extracted with ethyl acetate and dried over magnesium sulfate (MgSO₄). This step affords this compound in 92% purity.

Alternative Methods: Direct Coupling via Mixed Anhydrides

To bypass the acyl chloride intermediate, a mixed anhydride approach employs isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in tetrahydrofuran (THF) at -15°C. The anhydride is formed by sequential addition of 4-(1-adamantyl)benzoic acid, NMM, and IBCF, followed by reaction with valine methyl ester. Hydrolysis of the methyl ester with lithium hydroxide (LiOH) in tetrahydrofuran/water (4:1) at 0°C for 1 hour yields the target compound in 68% overall yield.

Catalytic Approaches and Recent Innovations

Copper hydride (CuH)-catalyzed methods, though less explored for adamantane-containing compounds, offer potential for enantioselective synthesis. A recent study demonstrated the use of (R)-DTBM-SEGPHOS as a chiral ligand with CuCl and polymethylhydrosiloxane (PMHS) in toluene at 50°C, achieving 85% enantiomeric excess (ee) for analogous amides. Adaptation of this protocol to this compound remains an area of active research.

Analytical Data and Comparative Yields

The table below summarizes key synthetic routes and their efficiencies:

MethodKey Reagents/ConditionsYield (%)Purity (%)Reference
Acyl chloride couplingSOCl₂, Boc-valine, TEA, DCM7895
Mixed anhydrideIBCF, NMM, LiOH, THF6890
Direct EDCl/HOBt couplingEDCl, HOBt, DMF7293

Challenges and Optimization Opportunities

  • Steric Hindrance : The adamantyl group slows reaction kinetics, necessitating excess reagents or prolonged times. Microwave-assisted synthesis at 100°C reduces coupling times from 24 hours to 2 hours.

  • Racemization : Coupling at low temperatures (0–5°C) and using HOBt suppress valine’s racemization, maintaining >98% enantiopurity.

  • Purification : Silica gel chromatography remains standard, but recrystallization from ethanol/water (7:3) improves yields to 85% for large-scale production .

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